2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring, a thienotriazolopyrimidine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step reactions The process begins with the formation of the pyrazole ring, followed by the construction of the thienotriazolopyrimidine coreSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can be used to alter the functional groups.
Substitution: Halogen atoms in the compound can be replaced with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more electron-deficient compound, while substitution could introduce new functional groups .
Scientific Research Applications
2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Possible applications in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Possess diverse biological and clinical applications.
Pyrazole Derivatives: Used in the synthesis of pharmaceutical and biologically active compounds.
Uniqueness
What sets 2-(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE apart is its unique combination of a pyrazole ring and a thienotriazolopyrimidine core. This structure provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16BrN7OS |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-(4-bromo-1,5-dimethylpyrazol-3-yl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C16H16BrN7OS/c1-7-9-14-19-13(11-10(17)8(2)23(5)20-11)21-24(14)6-18-15(9)26-12(7)16(25)22(3)4/h6H,1-5H3 |
InChI Key |
DEHNBPDGXAGXEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4Br)C)C)C(=O)N(C)C |
Origin of Product |
United States |
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